Methyl 5-amino-1H-indazole-7-carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

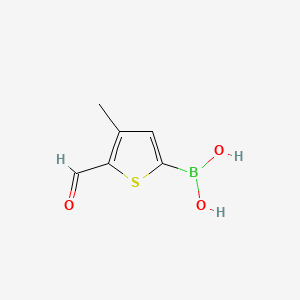

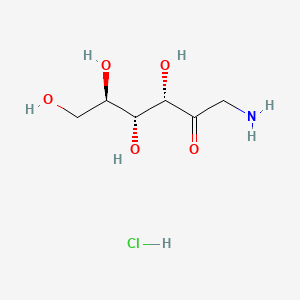

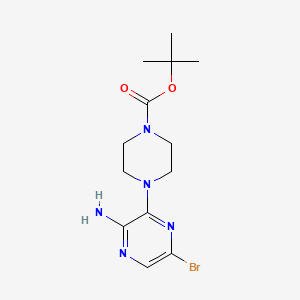

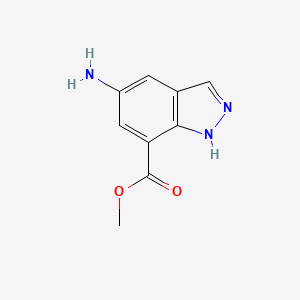

“Methyl 5-amino-1H-indazole-7-carboxylate” is a compound that belongs to the indazole family . The IUPAC name of this compound is methyl 5-amino-1H-indazole-6-carboxylate . The InChI code for this compound is 1S/C9H9N3O2/c1-14-9(13)6-3-8-5(2-7(6)10)4-11-12-8/h2-4H,10H2,1H3,(H,11,12) .

Synthesis Analysis

The synthesis of indazoles, including “Methyl 5-amino-1H-indazole-7-carboxylate”, has been a topic of interest in recent years . The strategies include transition metal catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .Molecular Structure Analysis

The molecular structure of indazole derivatives has been studied using various spectroscopic techniques. The crystal structure of a compound closely related to the target molecule shows that the methoxy group lies in the plane of the indazole system.Chemical Reactions Analysis

Indazole-containing heterocyclic compounds have a wide variety of medicinal applications . The strategies for the synthesis of 1H- and 2H-indazoles include transition metal catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .Physical And Chemical Properties Analysis

The physical and chemical properties of “Methyl 5-amino-1H-indazole-7-carboxylate” include its molecular weight of 191.19 and its InChI code 1S/C9H9N3O2/c1-14-9(13)6-3-8-5(2-7(6)10)4-11-12-8/h2-4H,10H2,1H3,(H,11,12) .科学的研究の応用

Brain Serotonergic System Study

Research on α-Methyl-l-tryptophan, an analog of tryptophan and precursor to serotonin, suggests its potential in studying brain serotonin synthesis rates. The trapping of labeled α-Methyl-l-tryptophan in brain tissue offers a valid approach for determining serotonin synthesis rates, highlighting the compound's role in neurochemistry and potential applications in studying neuropsychiatric disorders (Diksic & Young, 2001).

DNA Methylation and Cancer Research

In cancer research, DNA methyltransferase inhibitors, which include analogs of nucleosides like 5-azacytidine, show promise in restoring suppressor gene expression and exerting antitumor effects. These findings underscore the importance of methylation inhibitors in the treatment of leukemia and potentially other solid tumors, reflecting the broader applicability of related compounds in therapeutic interventions (Goffin & Eisenhauer, 2002).

Therapeutic Applications of Indazole Derivatives

Indazole derivatives, including Methyl 5-amino-1H-indazole-7-carboxylate, have been found to possess a wide variety of biological activities, making them of great interest in the development of new therapeutic agents. Their potential in anticancer, anti-inflammatory, and neuroprotective applications highlights the versatility of these compounds in medicinal chemistry and drug development efforts (Denya, Malan, & Joubert, 2018).

Neuroprotective Strategies in Stroke

In the context of cerebrovascular stroke, research into neuroprotective strategies emphasizes the complexity of molecular mechanisms involved in brain injury and recovery. The exploration of compounds that can mitigate secondary cerebral injury offers insight into the potential roles of related chemical entities in minimizing disability following stroke (Karsy et al., 2017).

Small Molecule Inhibitors in Drug Discovery

The development of small molecule inhibitors, including those targeting protein arginine methyltransferases, showcases the application of Methyl 5-amino-1H-indazole-7-carboxylate derivatives in modulating biological pathways relevant to diseases such as cancer. These inhibitors represent a significant area of research with potential implications for therapeutic intervention and drug design (Hu et al., 2016).

Safety And Hazards

将来の方向性

特性

IUPAC Name |

methyl 5-amino-1H-indazole-7-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3O2/c1-14-9(13)7-3-6(10)2-5-4-11-12-8(5)7/h2-4H,10H2,1H3,(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYAQQZIGRZZPJH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=CC2=C1NN=C2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20672006 |

Source

|

| Record name | Methyl 5-amino-1H-indazole-7-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20672006 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 5-amino-1H-indazole-7-carboxylate | |

CAS RN |

885272-08-2 |

Source

|

| Record name | Methyl 5-amino-1H-indazole-7-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20672006 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![tert-Butyl 3,8-diazabicyclo[3.2.1]octane-8-carboxylate hydrochloride](/img/structure/B581931.png)